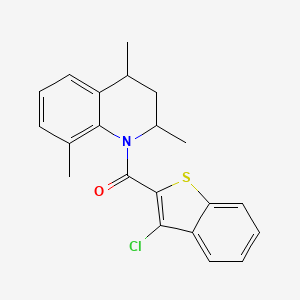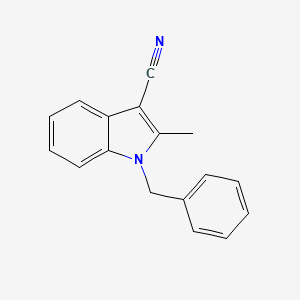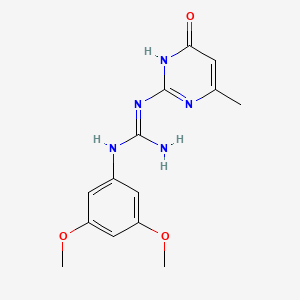
(3-chloro-1-benzothiophen-2-yl)(2,4,8-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-1-benzothiophene-2-carbonyl)-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with a complex structure that combines a benzothiophene moiety with a tetrahydroquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-1-benzothiophene-2-carbonyl)-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Formation of 3-chloro-1-benzothiophene-2-carbonyl chloride: This intermediate is prepared by reacting 3-chloro-1-benzothiophene with thionyl chloride under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloro-1-benzothiophene-2-carbonyl)-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: The chloro group in the benzothiophene moiety can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols.
Substitution: Formation of amine or thiol derivatives.
Aplicaciones Científicas De Investigación
1-(3-Chloro-1-benzothiophene-2-carbonyl)-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting various diseases.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 1-(3-chloro-1-benzothiophene-2-carbonyl)-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The benzothiophene moiety may interact with enzyme active sites or receptor binding pockets, while the tetrahydroquinoline core can modulate the compound’s overall binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-1-benzothiophene-2-carbonyl chloride: Shares the benzothiophene moiety but lacks the tetrahydroquinoline core.
2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline: Contains the tetrahydroquinoline core but lacks the benzothiophene moiety.
Uniqueness
1-(3-Chloro-1-benzothiophene-2-carbonyl)-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its combined structural features, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for diverse scientific investigations.
Propiedades
Fórmula molecular |
C21H20ClNOS |
|---|---|
Peso molecular |
369.9 g/mol |
Nombre IUPAC |
(3-chloro-1-benzothiophen-2-yl)-(2,4,8-trimethyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C21H20ClNOS/c1-12-7-6-9-15-13(2)11-14(3)23(19(12)15)21(24)20-18(22)16-8-4-5-10-17(16)25-20/h4-10,13-14H,11H2,1-3H3 |
Clave InChI |
LMWDHWWJWROSRM-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(N(C2=C(C=CC=C12)C)C(=O)C3=C(C4=CC=CC=C4S3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6-trimethoxy-7-[(pyrimidin-2-ylsulfanyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B11481963.png)
![1-(4-methoxyphenyl)-1'-(2-methylpropyl)-6'-nitro-2'-(propan-2-yl)-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11481974.png)
![Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[(4-methoxyphenyl)amino]-, methyl ester](/img/structure/B11481977.png)
![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11481985.png)
![Acetonitrile, 2-[[1-(3-acetylphenyl)-1H-1,2,3,4-tetrazol-5-yl]thio]-](/img/structure/B11481994.png)
![N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11481996.png)


![N-(4-fluorobenzyl)-2-[(5-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11482016.png)
![3-{4-[(3-Fluorobenzyl)oxy]phenyl}-5-[(naphthalen-2-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B11482019.png)
![1-[Bis(dimethylamino)methylene]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11482020.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B11482028.png)
![ethyl 4-[5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B11482048.png)
![3-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11482049.png)
